(5-(Piperidin-4-yl)furan-2-yl)boronic acid
Description
(5-(Piperidin-4-yl)furan-2-yl)boronic acid is a boronic acid derivative featuring a furan ring substituted at the 5-position with a piperidin-4-yl group and a boronic acid moiety at the 2-position. This structure combines the reactivity of the boronic acid group—critical for Suzuki-Miyaura cross-coupling reactions—with the piperidine ring, a common pharmacophore in medicinal chemistry.
Synthesis:
The compound can be synthesized via Suzuki-Miyaura coupling, analogous to methods described for related furan-based boronic acids. For instance, (5-(methoxycarbonyl)furan-2-yl)boronic acid (a structural analog) reacts with halogenated aryl/heteroaryl partners under palladium catalysis to form biaryl systems . Substituting the halide precursor with a piperidine-containing bromo/iodo compound would yield the target molecule. Microwave-assisted reactions may optimize coupling efficiency, as demonstrated in the synthesis of similar derivatives .
Properties
Molecular Formula |
C9H14BNO3 |
|---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
(5-piperidin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-2,7,11-13H,3-6H2 |
InChI Key |
NIJGPUFYZJEVGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2CCNCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of the corresponding aryl halide with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of (5-(Piperidin-4-yl)furan-2-yl)boronic acid may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides via palladium catalysis. For (5-(Piperidin-4-yl)furan-2-yl)boronic acid:
-
Reactivity : The boronic acid group at position 2 of the furan ring enables coupling with aryl halides (e.g., bromides, iodides) under mild conditions .
-
Catalytic Systems : Common catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases like Na₂CO₃ in solvent systems (e.g., DMF/H₂O or THF) .
-
Applications : Used to synthesize biaryl or heterobiaryl structures for pharmaceuticals and materials science .
Example Reaction :
Key Conditions :
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |
| Base | Na₂CO₃ or K₂CO₃ |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
Formation of Reversible Covalent Complexes
Boronic acids form dynamic covalent bonds with diols, enabling applications in sensing and drug delivery:
-
Diol Binding : The boronic acid group binds vicinal diols (e.g., saccharides) via esterification, with equilibrium dependent on pH .
-
Biological Relevance : This interaction is exploited in glucose sensing and targeted drug delivery systems .
Binding Mechanism :
Key Factors :
-
pH Sensitivity : Optimal binding occurs at pH > 8.5 (pKa of boronic acid ~8.9) .
-
Steric Effects : The piperidine substituent may hinder diol access, reducing binding affinity compared to simpler boronic acids.
Functionalization of the Piperidine Moiety
The piperidine ring undergoes modifications to tailor physicochemical properties:
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form derivatives .
-
Quaternary Ammonium Salts : Treatment with methyl iodide yields charged species for solubility enhancement .
Example Transformation :
Applications : Derivatives show improved pharmacokinetic profiles in drug discovery.
Hydrolysis and Stability
The boronic acid group is prone to hydrolysis under acidic or aqueous conditions:
-
Hydrolysis : Forms borate species in water, limiting stability in biological systems .
-
Stabilization Strategies : Use of pinacol esters (e.g., 2-aldehyde furan-4-boronic acid pinacol ester ) or hindered cyclic esters reduces hydrolysis rates.
Hydrolysis Reaction :
Stability Data :
| Condition | Half-Life (Est.) |
|---|---|
| pH 7.4, 25°C | ~24 hours |
| pH 5.0, 25°C | <6 hours |
Enzyme Inhibition and Biological Activity
Boronic acids are explored as noncompetitive enzyme inhibitors:
-
CXCR1/2 Antagonism : Analogues like SX-517 (a boronic acid chemokine antagonist) inhibit CXCL8-induced signaling (IC₅₀ = 38 nM) .
-
Mechanism : Binds allosteric sites via boronic acid-diol interactions, blocking receptor activation .
Structure-Activity Relationship (SAR) :
| Modification | Effect on Potency |
|---|---|
| Boronic acid at C2 ↑ Binding affinity (10-fold vs. carboxylate) | |
| Piperidine substitution | ↑ Lipophilicity and membrane permeability |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related boronic acids:
Scientific Research Applications
(5-(Piperidin-4-yl)furan-2-yl)boronic acid is a chemical compound with a variety of research applications, particularly in medicinal chemistry. It features a boronic acid functional group attached to a piperidinylfuran structure . The molecular formula of this compound is C9H14BNO3 and its molecular weight is 195.03 g/mol .
Chemical Properties and Structure
This compound has the following properties :
- IUPAC Name : (5-piperidin-4-ylfuran-2-yl)boronic acid
- InChI : InChI=1S/C9H14BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-2,7,11-13H,3-6H2
- InChIKey : NIJGPUFYZJEVGZ-UHFFFAOYSA-N
- SMILES : B(C1=CC=C(O1)C2CCNCC2)(O)O
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 2
Applications in Medicinal Chemistry
Boronic acids and their derivatives are useful in medicinal chemistry for their anticancer, antibacterial, and antiviral activities, as well as in sensors and delivery systems . this compound can be used:
- As a building block in synthesizing complex molecules Boronic acids are employed as building blocks in Suzuki-Miyaura cross-coupling reactions to create complex molecules . For example, they can be used in the synthesis of naphtho[1,2-b]furan-2-carboxamides, which have applications as melanin-concentrating hormone .
- In the development of nicotinic acetylcholine receptor ligands Boron derivatives are required for the exploration of structure-activity relationships (SAR) in the development of α7 nicotinic acetylcholine receptor ligands, which are relevant to cognitive disorders .
- In the creation of HIV-1 inhibitors Boronic acids may play a role in the design of novel HIV-1 inhibitors effective against NNRTI-resistance mutations .
- For Antiviral Research Thiophene, thiazole, and furan derivatives containing piperidine rings have demonstrated antiviral activity against the Ebola virus (EBOV) .
Mechanism of Action
The mechanism of action of (5-(Piperidin-4-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, leading to inhibition of its activity . The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Comparison with Similar Compounds
Structural Analogs and Their Properties
A comparative analysis of structurally related boronic acids highlights key differences in substituents, reactivity, and biological activity:
Key Observations :
- Piperidine vs.
- Boronic Acid Reactivity : All compounds retain the boronic acid moiety, enabling covalent interactions with serine/threonine residues in enzymes (e.g., proteasomes, salicylate synthases) .
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit lower IC50 values in enzymatic assays, suggesting stronger inhibition . Piperidine-containing analogs may leverage basic nitrogen for hydrogen bonding or charge-charge interactions in target proteins.
Biological Activity
(5-(Piperidin-4-yl)furan-2-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, structure-activity relationships (SAR), and therapeutic potential.
Overview of Biological Activity
The biological activity of this compound can be attributed to the piperidine and furan moieties, which are known for their diverse pharmacological effects. Piperidine derivatives have been extensively studied for their roles in treating various diseases, including cancer, infectious diseases, and neurological disorders . The boronic acid functionality further enhances the compound's reactivity and potential interactions with biomolecules.
Anticancer Activity
Research indicates that compounds containing piperidine and furan cores exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit tumor growth and induce apoptosis in cancer cells . The incorporation of boronic acid into these structures may enhance their efficacy by facilitating interactions with specific enzymes involved in tumor progression.
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been documented, suggesting that this compound may exhibit similar effects. In vitro studies have demonstrated that related compounds possess antibacterial and antifungal activities against various pathogens . This suggests potential applications in treating infections caused by resistant strains.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the mechanism of action of this compound. Compounds with boronic acid groups are known to act as reversible inhibitors of serine proteases and other enzymes . The ability to inhibit enzymes such as acetylcholinesterase (AChE) suggests potential applications in neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperidine ring or furan moiety can significantly impact the compound's potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on Piperidine | Alters binding affinity to target enzymes |
| Variations in Furan Structure | Influences solubility and permeability |
| Boron Atom Positioning | Affects reactivity with biomolecules |
Studies suggest that small changes in the substituents can lead to substantial differences in biological activity, highlighting the importance of detailed SAR investigations .
Case Studies
- Anticancer Efficacy : A study evaluated a series of piperidine-furan derivatives, including boronic acids, against various cancer cell lines. Results showed promising IC50 values indicating effective growth inhibition compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting a potential role in developing new antibiotics .
- Enzyme Inhibition : A recent study assessed the inhibitory effects of boronic acid derivatives on AChE. The results indicated a competitive inhibition mechanism, providing insights into their potential use in treating Alzheimer's disease .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (5-(Piperidin-4-yl)furan-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions?
- Methodology : A two-step synthesis can be adapted from analogous boronic acid precursors. First, bromination of acetylfuran derivatives using N-bromosuccinimide (NBS) or bromine generates intermediates. Subsequent coupling with piperidin-4-yl groups under palladium catalysis (e.g., Pd(PPh₃)₄) in degassed solvents (DME/H₂O/EtOH) enables boronic acid formation. Protecting groups (e.g., Boc) may stabilize reactive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-acetic acid mixtures) ensures purity .
Q. How should this compound be stored to prevent degradation?
- Stability : Furan-substituted boronic acids are prone to protodeboronation. Store under inert atmospheres (argon) at -20°C in anhydrous solvents (e.g., THF). Avoid prolonged exposure to moisture or acidic conditions .
Q. What analytical methods validate the purity of this boronic acid?
- Analysis : Use LC-MS to detect degradation products (e.g., deboronated furans). NMR (¹H/¹³C) confirms structural integrity, while HPLC with UV detection monitors purity (>95%) .
Advanced Research Questions
Q. Why does this compound show contradictory stability under microwave vs. ambient storage conditions?
- Mechanistic Insight : Protodeboronation (PDeB) occurs during storage due to trace acids or humidity, but microwave heating (130°C, 30 min) in aqueous THF does not degrade the compound. Theoretical studies suggest PDeB requires specific proton sources (e.g., Brønsted acids) absent in controlled reactions .
- Mitigation : Pre-dry solvents and reagents, and use scavengers (e.g., molecular sieves) during synthesis .
Q. How does the furan-piperidine scaffold influence reactivity in cross-coupling reactions?
- Reactivity Profile : Furan-2-yl boronic acids yield moderate coupling efficiencies (45–65%) due to steric hindrance from the piperidine ring and electron-rich furan. Catalyst optimization (e.g., PdCl₂(dppf)) and base selection (K₂CO₃ vs. CsF) improve yields .
- Data Reference :
| Entry | Aryl Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 5 | Furan-2-yl boronic acid | Pd@rGO | 55 |
| 6 | Thiophene-3-yl boronic acid | Pd@rGO | 48 |
| Adapted from Table 2 in . |
Q. What strategies mitigate low yields in arylations involving this boronic acid?
- Optimization :
- Solvent Systems : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Microwave Assistance : Accelerate reaction kinetics (e.g., 140°C, 2 min) for better turnover .
- Protecting Groups : Boc-protected intermediates reduce side reactions during coupling .
Q. How does the piperidine moiety affect the compound’s application in medicinal chemistry?
- Functionalization : The piperidine group enables hydrogen bonding or salt formation, enhancing binding to biological targets (e.g., kinases). Post-coupling modifications (e.g., Boc deprotection) generate amine-functionalized derivatives for probe synthesis .
Contradictions & Methodological Considerations
- Stability vs. Reactivity : While furan-2-yl boronic acids are labile, their instability under storage does not preclude utility in controlled reactions. Rigorous anhydrous protocols and real-time monitoring (LC-MS) are critical .
- Catalyst Compatibility : Pd@rGO catalysts improve yields compared to traditional Pd(OAc)₂ in heterocyclic couplings, but substrate-specific optimization remains necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
